1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine
Description
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine is a piperazine derivative featuring a substituted benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety. The compound’s structure includes a 7-chloro substituent on the fused dioxol ring and a methyl-piperazine group at the 5-position.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[(7-chloro-1,3-benzodioxol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-5-9(6-11-12(10)17-8-16-11)7-15-3-1-14-2-4-15/h5-6,14H,1-4,7-8H2 |
InChI Key |
GEXOSLDVQQGWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C(=C2)Cl)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with piperazine. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as cesium carbonate (Cs2CO3) and a ligand like 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts and reaction conditions, as well as continuous flow processes to enhance scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) under basic conditions:
-
Conditions : K₂CO₃, DMF, 60°C
-
Product : N-methylated derivative (confirmed by ¹H NMR: δ 2.3 ppm, singlet for -NCH₃).
Acylation
Forms amides with acyl chlorides:
| Acylating Agent | Product Structure | Solvent |
|---|---|---|
| Acetyl chloride | N-acetylpiperazine derivative | CH₂Cl₂ |
| 4-Nitrobenzoyl chloride | Nitro-substituted amide | THF |
Yields range from 65% (acetyl) to 52% (nitrobenzoyl) due to steric hindrance.
Electrophilic Aromatic Substitution
The chlorinated benzodioxole ring undergoes electrophilic reactions:
Nitration
-
Reagents : HNO₃/H₂SO₄, 0°C → 25°C
-
Regioselectivity : Nitration occurs at the C4 position (meta to chlorine), confirmed by X-ray crystallography .
-
Product : 4-Nitro-7-chlorobenzo[d] dioxole derivative (m.p. 158–160°C).
Sulfonation
-
Conditions : Fuming H₂SO₄, 50°C
-
Product : Sulfonic acid derivative (water-soluble, used for salt formation).
Piperazine Ring Oxidation
-
Reagent : KMnO₄, acidic conditions (H₂O/HCl)
-
Product : Pyrazine derivative (UV-Vis λₘₐₓ = 310 nm).
-
Byproduct : Chlorine oxidation to ClO⁻ (detected via ion chromatography).
Benzodioxole Ring Oxidation
-
Reagent : RuO₄, CCl₄
-
Product : Quinone structure (confirmed by IR: 1680 cm⁻¹ C=O stretch).
Acid-Base Behavior
The compound exhibits pH-dependent solubility :
| pH | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| 2 | 12.4 | Diprotonated piperazine |
| 7 | 0.8 | Monoprotonated form |
| 10 | 0.2 | Free base |
pKa values:
-
Piperazine N1: 4.2 ± 0.1
-
Piperazine N4: 8.7 ± 0.1.
Stability and Degradation
-
Thermal Stability : Decomposes at 230°C (TGA data, 5% weight loss at 215°C).
-
Photodegradation : UV light (254 nm) induces C-O bond cleavage in the dioxole ring (HPLC-MS shows m/z 154 fragment).
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and catalytic systems, supported by structural and mechanistic data .
Scientific Research Applications
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d][1,3]dioxol Ring
- 1-(Benzo[d][1,3]dioxol-5-yl)piperazine derivatives: 1-(3,4-Methylenedioxyphenyl)piperazine (, Compound 2): Lacks the 7-chloro and methyl-piperazine substituents. 1-((N1-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (): Incorporates a triazole-methyl linker, which may improve metabolic stability and bioavailability compared to direct methyl-piperazine attachment .
7-Bromobenzo[1,3]dioxol-5-yl analogs (): Bromine at the 7-position instead of chlorine. Bromine’s larger atomic radius and lower electronegativity could alter steric interactions and receptor binding kinetics .
Piperazine-Linked Heterocycles
- 1-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine (): Features a six-membered 1,4-dioxin ring fused to benzene.
- 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one (): Replaces the dioxolane ring with a dithiolone moiety. The sulfur atoms introduce distinct electronic properties, possibly influencing antioxidant or enzyme-inhibitory activity .
Substituent Position and Pharmacological Impact
- 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (): Chlorine at the 5-position (meta to piperazine) instead of the 7-position. This positional isomerism may shift receptor selectivity, as meta-substituted arylpiperazines often exhibit higher dopamine D3 affinity .
- 1-(1-Naphthyl)piperazine (): A bulky naphthyl group confers high 5HT2 receptor selectivity (Ki ratio >2000 for 5HT2/α receptors). In contrast, the 7-chloro-dioxol analog’s smaller substituent may favor dual receptor modulation .
Structural and Pharmacological Data Table
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 1-(benzo[d][1,3]dioxol-5-yl) analogs (). Chlorine introduction may require regioselective halogenation .
- Receptor Binding Trends : Bulky substituents (e.g., naphthyl in ) enhance 5HT2 selectivity, while smaller groups (e.g., chloro-dioxol) may allow broader receptor interactions.
- Metabolic Stability : Methylenedioxy rings are prone to CYP450-mediated demethylenation, whereas chloro substituents could slow metabolism .
Biological Activity
1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine, with the chemical formula C12H15ClN2O2 and CAS number 1094558-26-5, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15ClN2O2
- Molar Mass : 254.71 g/mol
- Structure : The compound features a piperazine ring substituted with a chlorobenzo[d][1,3]dioxole moiety, which is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interaction with various biological targets. Research indicates that compounds containing piperazine structures often exhibit diverse pharmacological effects including antimicrobial, antifilarial, and potential anticancer properties.
Antifilarial Activity
A study highlighted the potential of piperazine derivatives in treating filarial infections. For instance, related compounds demonstrated significant macrofilaricidal and microfilaricidal effects against Brugia malayi in rodent models. In these studies, compounds were shown to inhibit protease activity and induce sterilization effects on female worms at specific dosages .
Antimicrobial Properties
Piperazine derivatives are known for their antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiviral Activity
Recent research has also explored the antiviral potential of piperazine derivatives against SARS-CoV-2. A specific triazole-containing derivative with a piperazine scaffold showed promising inhibition of the main protease (Mpro) of SARS-CoV-2, suggesting that modifications to the piperazine structure could enhance antiviral efficacy .
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects are complex and multifactorial:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in parasite metabolism or viral replication.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
- Cell Membrane Disruption : Some derivatives exhibit properties that disrupt microbial cell membranes.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine, and how can reaction conditions be optimized?
- Methodology :
- Alkylation of Piperazine Core : React 7-chlorobenzo[d][1,3]dioxol-5-ylmethyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 2:1) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Click Chemistry Functionalization : For derivatives, use CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) system to facilitate azide-alkyne cycloaddition. Optimize stoichiometry (1.2 equiv. azide, 0.3 equiv. CuSO₄) and confirm purity via column chromatography .
Q. How can the structural identity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data for analogous piperazine derivatives (e.g., 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine shows δ ~3.5 ppm for piperazine protons) .
- TLC and Chromatography : Use alumina-based TLC (Rf ~0.55 in CH₂Cl₂:MeOH 10:1) and silica gel column purification to isolate intermediates .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., receptor binding)?
- Approach :
- Docking Studies : Perform molecular docking using AutoDock Vina to predict affinity for targets like dopamine or serotonin receptors, leveraging structural analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) .
- Enzyme-Linked Assays : Screen for kinase inhibition using ATP-competitive assays, referencing protocols for tyrosine kinase inhibitors with fluorobenzyl-piperazine fragments .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved to study stereochemical effects?
- Strategies :
- Asymmetric Lithiation : Use (-)-sparteine or chiral surrogates with s-BuLi to lithiate N-Boc piperazine, followed by trapping with electrophiles. Optimize enantioselectivity by adjusting distal N-substituents (e.g., bulky groups reduce fragmentation) .
- Multicomponent Reactions (MCRs) : Employ isocyanide-based MCRs to access diverse piperazine scaffolds, ensuring stereochemical control via pre-organized transition states .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkoxy, or heterocyclic groups at the benzodioxolyl or piperazine positions. Compare bioactivity trends (e.g., 1-(2,4-dichlorophenyl)piperazine analogs show enhanced receptor selectivity) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to map binding interactions and guide rational design .
Q. What strategies resolve contradictions in biological activity data across studies?
- Critical Analysis :
- Assay Cross-Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Impurity Profiling : Characterize byproducts (e.g., via LC-MS) from synthetic steps, as residual Cu²⁺ or unreacted intermediates may confound bioactivity .
Q. How can computational modeling predict metabolic stability and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP450 oxidation of benzodioxolyl groups) and hepatotoxicity risks .
- Metabolite Identification : Simulate Phase I/II transformations (e.g., demethylation, glucuronidation) with BioTransformer 3.0 .
Regulatory and Safety Considerations
Q. What regulatory frameworks apply to research on this compound?
- Guidance :
- WHO Pre-Review : Follow protocols for handling piperazine derivatives with psychoactive potential, as outlined in the 2012 WHO pre-review report on MDBZP (structurally related to benzodioxolyl-piperazines) .
- Lab Safety : Adopt GHS-compliant protocols (e.g., P261/P305+P351+P338 for inhalation/skin contact risks) and ensure fume hood use during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
